N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a chlorophenyl group, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide typically involves the reaction of 4-chlorobenzyl chloride with piperidine to form an intermediate, which is then reacted with 4-methylbenzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including interactions with specific receptors or enzymes.
Medicine: Explored for its potential therapeutic effects, such as acting as a ligand for certain receptors or as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
Uniqueness
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinities, and biological activities, making it a valuable molecule for various research and industrial applications.
Properties
Molecular Formula |
C21H25ClN2O |
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Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-methylbenzamide |
InChI |
InChI=1S/C21H25ClN2O/c1-16-5-7-18(8-6-16)21(25)23-15-20(24-13-3-2-4-14-24)17-9-11-19(22)12-10-17/h5-12,20H,2-4,13-15H2,1H3,(H,23,25) |
InChI Key |
PWCTYOKWNXKDOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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